2-(Dimethylamino)ethyl diphenyl(prop-2-ynyloxy)acetate hydrochloride
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Overview
Description
2-(Dimethylamino)ethyl diphenyl(prop-2-ynyloxy)acetate hydrochloride is a chemical compound with the molecular formula C21H24ClNO3. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its white to off-white solid appearance and is hygroscopic in nature .
Mechanism of Action
Target of Action
Propinox is primarily an antispasmodic agent . It targets the smooth muscle cells in the gastrointestinal tract, reducing their contractility and relieving spasms.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Propinox. For example, factors such as pH levels in the stomach and intestines can affect the drug’s absorption and efficacy. Additionally, the drug’s stability may be affected by storage conditions, such as temperature and humidity .
Preparation Methods
The synthesis of 2-(Dimethylamino)ethyl diphenyl(prop-2-ynyloxy)acetate hydrochloride involves several steps. One common synthetic route includes the reaction of diphenylacetic acid with propargyl alcohol to form diphenyl(prop-2-ynyloxy)acetic acid. This intermediate is then esterified with 2-(dimethylamino)ethanol in the presence of a suitable catalyst to yield the final product. Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity .
Chemical Reactions Analysis
2-(Dimethylamino)ethyl diphenyl(prop-2-ynyloxy)acetate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Scientific Research Applications
2-(Dimethylamino)ethyl diphenyl(prop-2-ynyloxy)acetate hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including its role as an antispasmodic agent.
Medicine: It is investigated for its therapeutic potential in treating various medical conditions, particularly those involving smooth muscle spasms.
Industry: The compound is used in the development of pharmaceuticals and other chemical products.
Comparison with Similar Compounds
2-(Dimethylamino)ethyl diphenyl(prop-2-ynyloxy)acetate hydrochloride can be compared with similar compounds such as:
Propinox hydrochloride: Another antispasmodic agent with a similar structure and mechanism of action.
Pargeverine hydrochloride: A compound with similar therapeutic applications but different chemical properties.
Diphenylacetic acid derivatives: These compounds share a common structural motif and are used in various chemical and pharmaceutical applications.
Properties
CAS No. |
2765-97-1 |
---|---|
Molecular Formula |
C21H24ClNO3 |
Molecular Weight |
373.9 g/mol |
IUPAC Name |
2-(dimethylamino)ethyl 2,2-diphenyl-2-prop-2-ynoxyacetate;hydrochloride |
InChI |
InChI=1S/C21H23NO3.ClH/c1-4-16-25-21(18-11-7-5-8-12-18,19-13-9-6-10-14-19)20(23)24-17-15-22(2)3;/h1,5-14H,15-17H2,2-3H3;1H |
InChI Key |
RSBGQTFIHFGTSY-UHFFFAOYSA-N |
SMILES |
C[NH+](C)CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)OCC#C.[Cl-] |
Canonical SMILES |
CN(C)CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)OCC#C.Cl |
Key on ui other cas no. |
2765-97-1 |
Synonyms |
Diphenyl(2-propynyloxy)acetic Acid 2-(Dimethylamino)ethyl Ester Hydrochloride; α-Phenyl-α-(2-propynyloxy)benzeneacetic Acid 2-(Dimethylamino)ethyl Ester Hydrochloride); Sertal; β-(Dimethylamino)ethyl α,α-diphenyl-α-(propargyloxy)acetate Hydrochloride |
Origin of Product |
United States |
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